
Biscarfentrazone
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Bipyrazone primarily targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) in plants . HPPD plays a crucial role in the tyrosine catabolism pathway, which is essential for the synthesis of plastoquinones and tocopherols, compounds that are vital for the photosynthetic apparatus and for preventing cellular damage .
Mode of Action
As an HPPD inhibitor, Bipyrazone binds to the HPPD enzyme, preventing it from catalyzing the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA) . This inhibition disrupts the tyrosine catabolism pathway, leading to a deficiency in the production of plastoquinones and tocopherols .
Biochemical Pathways
The disruption of the tyrosine catabolism pathway by Bipyrazone leads to a cascade of downstream effects. The most significant is the depletion of plastoquinones, which are essential components of the photosystem II complex in the chloroplasts. This depletion impairs the photosynthetic electron transport chain, leading to the cessation of photosynthesis . The lack of tocopherols, on the other hand, leaves the plant cells vulnerable to oxidative damage .
Result of Action
The molecular effect of Bipyrazone’s action is the disruption of the tyrosine catabolism pathway, leading to the cessation of photosynthesis and increased susceptibility to oxidative damage . On a cellular level, this results in the death of the plant cells, effectively controlling the growth of broadleaf weeds .
Análisis Bioquímico
Biochemical Properties
Bipyrazone plays a crucial role in biochemical reactions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase. This enzyme is involved in the catabolism of tyrosine, leading to the production of plastoquinones and tocopherols, which are essential for photosynthesis and protection against oxidative stress. By inhibiting this enzyme, Bipyrazone disrupts the production of these vital compounds, leading to the accumulation of toxic intermediates and ultimately causing plant death. Bipyrazone interacts with various biomolecules, including proteins and enzymes, by binding to the active site of 4-hydroxyphenylpyruvate dioxygenase, thereby preventing its normal function .
Cellular Effects
Bipyrazone has significant effects on various types of cells and cellular processes. In plants, it disrupts cell function by inhibiting the production of essential compounds required for photosynthesis and protection against oxidative stress. This leads to the accumulation of toxic intermediates, causing cellular damage and ultimately plant death. Bipyrazone influences cell signaling pathways by interfering with the normal function of 4-hydroxyphenylpyruvate dioxygenase, leading to altered gene expression and metabolic imbalances .
Molecular Mechanism
The molecular mechanism of Bipyrazone involves its binding to the active site of 4-hydroxyphenylpyruvate dioxygenase, thereby inhibiting its activity. This enzyme is responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for plastoquinones and tocopherols. By inhibiting this enzyme, Bipyrazone disrupts the production of these essential compounds, leading to the accumulation of toxic intermediates and causing cellular damage. Additionally, Bipyrazone may affect other metabolic pathways and gene expression by altering the levels of key intermediates and signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bipyrazone have been observed to change over time. The compound is relatively stable under standard conditions, but its degradation can occur under certain environmental factors such as light and temperature. Long-term exposure to Bipyrazone has been shown to cause persistent effects on cellular function, including sustained inhibition of 4-hydroxyphenylpyruvate dioxygenase and accumulation of toxic intermediates. These long-term effects can lead to chronic cellular damage and impaired growth in plants .
Dosage Effects in Animal Models
The effects of Bipyrazone vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. In animal studies, high doses of Bipyrazone have been associated with adverse effects such as liver and kidney damage, as well as disruptions in metabolic processes. These toxic effects are likely due to the compound’s ability to inhibit key enzymes and disrupt normal cellular function .
Metabolic Pathways
Bipyrazone is involved in several metabolic pathways, primarily through its inhibition of 4-hydroxyphenylpyruvate dioxygenase. This enzyme is a key player in the catabolism of tyrosine, leading to the production of plastoquinones and tocopherols. By inhibiting this enzyme, Bipyrazone disrupts these metabolic pathways, leading to the accumulation of toxic intermediates and altered metabolic flux. Additionally, Bipyrazone may interact with other enzymes and cofactors involved in related metabolic processes .
Transport and Distribution
Within cells and tissues, Bipyrazone is transported and distributed through various mechanisms. The compound may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, Bipyrazone can accumulate in specific compartments, such as the chloroplasts, where it exerts its inhibitory effects on 4-hydroxyphenylpyruvate dioxygenase. The distribution of Bipyrazone within the plant can influence its overall effectiveness and toxicity .
Subcellular Localization
Bipyrazone’s subcellular localization is primarily within the chloroplasts, where it targets the enzyme 4-hydroxyphenylpyruvate dioxygenase. This localization is crucial for its inhibitory effects, as the enzyme is involved in the production of plastoquinones and tocopherols within the chloroplasts. The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to its target enzyme to exert its effects. Additionally, Bipyrazone may undergo post-translational modifications that affect its targeting and localization within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of biscarfentrazone involves multiple steps, starting from the iodination of 1-(4-chloro-2-fluorophenyl)-4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole. This intermediate undergoes Heck coupling with ethyl acrylate, followed by oxidative addition-elimination and reduction to yield the final product . The reaction conditions are mild, and the process is efficient and cost-effective.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same synthetic route. The process is optimized for high yield and purity, ensuring the compound meets agricultural standards for herbicide use .
Análisis De Reacciones Químicas
Types of Reactions: Biscarfentrazone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its degradation and environmental behavior .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like OXONE® and reducing agents such as hydrogen gas. The conditions are typically mild, ensuring the stability of the compound during the reactions .
Major Products: The major products formed from these reactions include various metabolites that are less toxic and more environmentally friendly. These metabolites are often analyzed using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure safety and efficacy .
Aplicaciones Científicas De Investigación
Biscarfentrazone has a wide range of scientific research applications. In agriculture, it is used to control broadleaf weeds in crops like wheat and corn. Its low toxicity and high efficacy make it a preferred choice for weed management . In environmental science, its degradation behavior is studied to understand its impact on soil and water systems . Additionally, this compound is used in chemical research to study the stereoselective degradation of chiral pesticides .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to biscarfentrazone include carfentrazone-ethyl, fenoxaprop-p-ethyl, and pinoxaden. These compounds also belong to the class of herbicides and share similar modes of action .
Uniqueness: What sets this compound apart from these similar compounds is its higher efficacy and lower toxicity. Its unique chemical structure allows for more effective inhibition of HPPD, making it a superior choice for weed management .
Propiedades
IUPAC Name |
[2,5-dimethyl-4-[2-methylsulfonyl-4-(trifluoromethyl)benzoyl]pyrazol-3-yl] 1,3-dimethylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O5S/c1-10-14(9-26(3)24-10)19(29)32-18-16(11(2)25-27(18)4)17(28)13-7-6-12(20(21,22)23)8-15(13)33(5,30)31/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALGZGDVRILFNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)OC2=C(C(=NN2C)C)C(=O)C3=C(C=C(C=C3)C(F)(F)F)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201337385 | |
| Record name | Bipyrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201337385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1622908-18-2 | |
| Record name | Bipyrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1622908182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bipyrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201337385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-4-(2-(methylsulfonyl)-4-(trifluoromethyl) benzoyl)-1H-pyrazol-5-yl 1,3-dimethyl-1H-pyrazole- 4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIPYRAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD5JT8D2WC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indole-7-carboxylic acid, 3-(4-chlorophenyl)-4,6-dimethoxy-, 2-[[3-(4-chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl]carbonyl]hydrazide](/img/structure/B6594932.png)
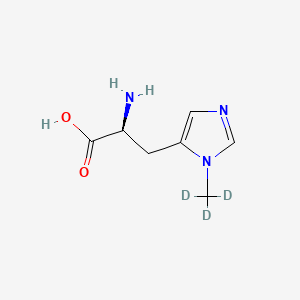
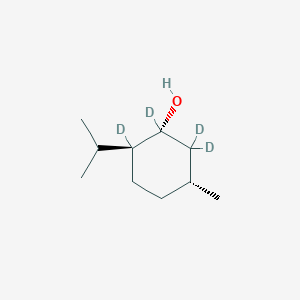
![10-Benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one](/img/structure/B6594950.png)



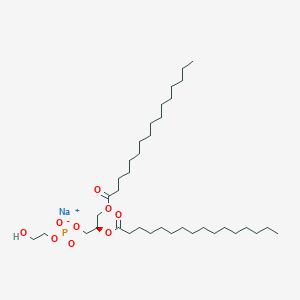
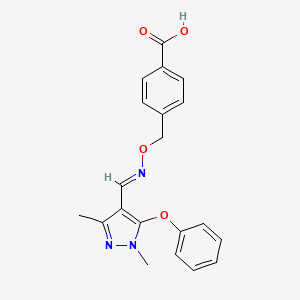

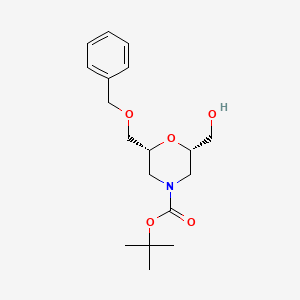


![7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one](/img/structure/B6595014.png)
